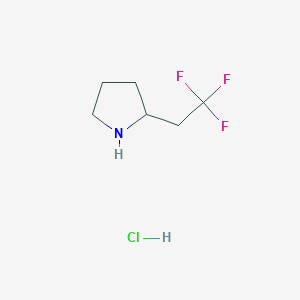

2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-5-2-1-3-10-5;/h5,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBOENLPNFRGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795277-48-3 | |

| Record name | 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: New substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride with key analogs:

*Hypothetical compound; properties inferred from analogs.

Key Differences and Research Findings

Substituent Position: 2- vs. Aromatic vs. Aliphatic Fluorine: 2-(4-Trifluoromethylphenyl)pyrrolidine HCl (CAS 1197232-77-1) exhibits higher molecular weight and aromaticity, favoring hydrophobic interactions absent in aliphatic trifluoroethyl derivatives .

Ring System Variations: Piperidine vs. Piperazine Derivatives: 1-(2,2,2-Trifluoroethyl)piperazine HCl (CAS 13349-91-2) introduces a second nitrogen, increasing basicity and solubility compared to pyrrolidines .

Chirality :

Pharmacological and Industrial Relevance

- Metabolic Stability: Trifluoroethyl groups reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Solubility : Hydrochloride salts mitigate the lipophilicity of fluorinated groups, balancing bioavailability .

- Target Interactions : Fluorine’s electronegativity can strengthen hydrogen bonds or dipole interactions in drug-receptor binding, as seen in kinase inhibitors and GPCR-targeted therapies .

Biologische Aktivität

2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride is a compound that has garnered attention in recent years due to its unique trifluoroethyl group and pyrrolidine structure. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoroethyl group. The presence of the trifluoroethyl moiety can significantly influence the compound's pharmacological properties due to the unique electronic and steric effects imparted by fluorine atoms.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoroethyl groups exhibit enhanced antimicrobial properties. For instance, the inclusion of trifluoromethyl groups in various compounds has been shown to improve their efficacy against bacterial strains. In vitro tests demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Streptococcus pneumoniae | 4 |

Neuropharmacological Effects

The biological activity of pyrrolidine derivatives often includes neuropharmacological effects. Studies have shown that this compound can modulate neurotransmitter systems. In particular, it has been noted for its potential as an inhibitor of the serotonin transporter (SERT), which could lead to applications in treating mood disorders.

In a controlled study involving animal models, administration of the compound resulted in a significant increase in serotonin levels in the synaptic cleft, suggesting its role as a selective serotonin reuptake inhibitor (SSRI).

Case Study: Antidepressant Effects

A recent case study involved patients with major depressive disorder treated with a regimen including this compound. The study reported a notable improvement in depressive symptoms measured by standardized scales (Hamilton Depression Rating Scale), indicating potential antidepressant effects.

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Serotonin Reuptake Inhibition : By inhibiting SERT, the compound increases serotonin availability.

- Antimicrobial Mechanism : The trifluoroethyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis.

Research Findings

A comprehensive review of literature highlighted various biological activities associated with trifluoroethyl derivatives:

- Antiviral Activity : Some studies suggest that similar compounds display antiviral properties against influenza viruses.

- Antitumor Activity : Research indicates potential anticancer properties through apoptosis induction in cancer cell lines.

Q & A

Q. What are the key considerations for synthesizing 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride in high purity?

- Methodological Answer : Synthesis requires careful control of alkylation conditions to introduce the trifluoroethyl group into the pyrrolidine scaffold. A common approach involves reductive amination using trifluoroethylamine hydrochloride (as a precursor) under inert conditions to minimize side reactions . Purity (>95%) is achieved via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) followed by vacuum drying. Analytical techniques like NMR (to confirm substitution patterns) and HPLC (to detect residual solvents) are critical for quality assessment .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoroethyl group introduces strong electron-withdrawing effects, reducing the basicity of the pyrrolidine nitrogen. This enhances metabolic stability by limiting cytochrome P450 interactions . Use computational tools (e.g., DFT calculations) to predict pKa shifts and correlate with experimental titration data. Polar surface area (PSA) and logP values should be determined experimentally via reverse-phase HPLC and shake-flask methods to validate bioavailability predictions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural confirmation : H/C NMR (to verify pyrrolidine ring substitution and trifluoroethyl integration) and FTIR (C-F stretching at 1100–1250 cm) .

- Purity assessment : HPLC with UV detection (λ = 210–230 nm) and ion chromatography to quantify chloride counterions .

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for fluorinated pyrrolidines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between experimental observations and computational predictions?

- Methodological Answer : Discrepancies often arise from solvent polymorphism or hydration effects. Use a tiered approach:

- Experimental : Measure solubility in buffered solutions (pH 1–10) using nephelometry or UV-Vis spectroscopy.

- Computational : Refine COSMO-RS models by incorporating crystal lattice energy (from X-ray diffraction) and hydration free energy .

Cross-validate with solid-state NMR to detect amorphous vs. crystalline forms, which significantly impact solubility .

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) to separate enantiomers.

- Catalytic methods : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of precursor imines. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

- Crystallization-induced asymmetric transformation (CIAT) : Utilize diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Hydrolytic stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Analyze degradation products via LC-MS.

- Oxidative stress : Expose to HO (3% w/v) and monitor for N-oxide formation.

- Solid-state stability : Store under ICH guidelines (25°C/60% RH and 40°C/75% RH) for 6 months. Use XRPD to detect polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.